o-(3-Nitrophenyl)hydroxylamine
Description
Historical Trajectories of Arylhydroxylamine Chemistry
The journey into the world of arylhydroxylamines is a fascinating story of chemical discovery. Early chemists in the 19th and 20th centuries laid the groundwork, identifying these compounds and beginning to understand their reactive nature. nih.govsciencenet.cnuwaterloo.ca A pivotal moment in this field was the realization that many chemical carcinogens require metabolic activation to become electrophiles that can bind to cellular macromolecules. nih.gov This concept, developed by researchers like the Millers, highlighted the importance of microsomal enzymes (P450s) in activating various drugs and chemical carcinogens. nih.gov Studies on arylhydroxylamines, such as the metabolic activation of 2-acetylaminofluorene (B57845) (AAF) to its N-hydroxy and subsequently to the highly reactive N-sulfoxy-AAF form, provided a clear model for how carcinogens can form covalent bonds with DNA. nih.gov
The early 20th century saw a focus on identifying chemical carcinogens within complex mixtures and understanding their metabolic pathways and cellular targets. nih.gov This era of research established a fundamental link between DNA damage by reactive chemicals, the resulting mutations from unrepaired DNA adducts, and the selection of cells with mutated genes that lead to a malignant phenotype. nih.gov The study of arylhydroxylamines was central to developing this paradigm.
Overview of the Current Research Landscape for o-(3-Nitrophenyl)hydroxylamine
Current research on this compound and related structures is vibrant and multifaceted. A significant area of investigation is their use as versatile intermediates in organic synthesis. For instance, O-substituted hydroxylamines are recognized for their role as electrophilic aminating agents, facilitating a range of bond-forming reactions without the need for expensive metal catalysts. researchgate.net They are crucial in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Recent studies have explored the synthesis of O-(4-nitrophenyl)hydroxylamines from their corresponding oximes, highlighting the influence of steric hindrance on the reactivity of the hydroxylamine (B1172632). acs.org These compounds have shown chemoselectivity in reactions, such as amide formation with pyruvic acid derivatives, even in the presence of other nucleophiles like amino acids and thiols. acs.org
Furthermore, the rearrangement reactions of substituted phenylhydroxylamines are an active area of study. Research has shown that these rearrangements are highly sensitive to electronic and solvent effects, indicating a complex and delicate system. tdl.org For example, the rearrangement of O-dichloroacetyl-N-acetyl-N-phenylhydroxylamine can proceed through different mechanisms depending on the solvent and substituents on the phenyl ring. tdl.org
The catalytic reduction of aromatic nitro compounds to phenylhydroxylamines is another key research focus. mdpi.comresearchgate.net While this method can be efficient, it often favors the formation of the more thermodynamically stable aromatic amine. researchgate.net Consequently, designing selective catalyst systems to produce phenylhydroxylamines continues to be a significant challenge and an area of active investigation. mdpi.comresearchgate.net
Fundamental Chemical Significance of this compound and Related Structures
The fundamental chemical significance of this compound and its relatives lies in their unique reactivity, which stems from the presence of the hydroxylamine functionality and the influence of the nitro-substituted aromatic ring. The hydroxylamine group can act as a nucleophile, and the electronic properties of the aryl ring, modified by substituents like the nitro group, play a crucial role in directing the compound's reactivity.
These compounds are valuable precursors in the synthesis of various heterocyclic compounds and other functionalized molecules. researchgate.net For example, N-aryl hydroxylamines can be generated through rearrangement reactions of O-(nitrophenyl) hydroxylamines. cardiff.ac.uk They also participate in imine exchange reactions, which are useful in the generation of dynamic combinatorial libraries. psu.edu
The presence of the nitro group makes the aromatic ring electron-deficient, influencing the reactivity of the hydroxylamine moiety and the aromatic ring itself. This electronic effect is critical in various transformations, including nucleophilic aromatic substitution and rearrangement reactions. tdl.org The study of these compounds provides valuable insights into reaction mechanisms and the interplay of electronic and steric effects in organic chemistry.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C6H6N2O3 | nih.gov |
| Molecular Weight | 154.12 g/mol | nih.gov |
| CAS Number | 94831-80-8 | nih.gov |
| Exact Mass | 154.03784206 Da | nih.gov |
| XLogP3 | 1.4 | nih.gov |
| Polar Surface Area | 81.1 Ų | nih.gov |
Research Findings on Related Arylhydroxylamines
| Compound/System | Research Finding | Reference |
| Substituted Phenylhydroxylamines | Rearrangement reactions are highly sensitive to electronic and solvent effects. Electron-withdrawing groups decrease the reaction rate, while electron-donating groups increase it. | tdl.org |
| O-dichloroacetyl-N-acetyl-N-(4-methylphenyl)hydroxylamine | Rearranges in neat solution via an ion-pair mechanism. | tdl.org |
| O-dichloroacetyl-N-acetyl-N-phenylhydroxylamine | Rearrangement in chloroform (B151607) occurs by transfer of the labeled oxygen to the ortho position. In dichloroacetic acid, it rearranges via three different pathways. | tdl.org |
| Aromatic Nitro Compounds | Catalytic reduction is a primary method for producing phenylhydroxylamines, though it often leads to the more stable aromatic amine. | mdpi.comresearchgate.net |
| O-(4-nitrophenyl)hydroxylamines | Synthesized from their oximes and used in chemoselective amide formation with pyruvic acid derivatives. | acs.org |
| O-Substituted Hydroxylamines | Act as electrophilic aminating agents for various bond formations. | researchgate.net |
| O-Aryl Oximes | Undergo imine exchange reactions with O-aryloxyamines, with the mechanism involving a rate-limiting hydration of the oxime. | psu.edu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
94831-80-8 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
O-(3-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c7-11-6-3-1-2-5(4-6)8(9)10/h1-4H,7H2 |
InChI Key |
JQNHBHCKVHRSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)ON)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for O 3 Nitrophenyl Hydroxylamine
Classical Approaches to o-(3-Nitrophenyl)hydroxylamine Synthesis
Classical methods for the synthesis of arylhydroxylamines, including this compound, have traditionally relied on reduction-based methodologies and substitution or condensation strategies. These techniques, while foundational, often face challenges in terms of selectivity and yield.
Reduction-Based Methodologies from Nitroaromatic Precursors
The selective reduction of a nitro group in a polynitroaromatic compound to a hydroxylamine (B1172632) is a significant challenge, as the reaction can easily proceed to the corresponding amine. The direct reduction of 1,3-dinitrobenzene to this compound is not a commonly reported high-yield classical method due to the difficulty in halting the reduction at the hydroxylamine stage.
Historically, the reduction of nitroarenes to arylhydroxylamines has been accomplished using stoichiometric reducing agents like zinc dust in the presence of ammonium chloride. scispace.com Another classical method is the Zinin reduction, which selectively reduces one nitro group in a polynitro aromatic compound to an amino group using sodium sulfide or other sulfide reagents. echemi.comstackexchange.com While this method is effective for producing nitroanilines from dinitrobenzenes, it does not typically yield the hydroxylamine intermediate in significant amounts. echemi.com For instance, the reduction of 1,3-dinitrobenzene with sodium polysulfide is a known method for the synthesis of 3-nitroaniline. scispace.com
The catalytic hydrogenation of m-dinitrobenzene has also been studied, but controlling the reaction to selectively produce the hydroxylamine intermediate is difficult. The presence of certain catalytic sites, such as Fe^n+^, can prevent the formation of the desired hydroxylamine. researchgate.net
Substitution and Condensation Strategies for Arylhydroxylamine Formation
A significant classical route for the synthesis of arylhydroxylamines is the Raschig process. This method has been adapted for the preparation of substituted arylhydroxylamines. In the context of this compound synthesis, a relevant precursor would be 3-nitroaniline. The adapted Raschig process involves the reaction of 3-nitroaniline with hydroxylamine sulfate in an acidic medium. However, this method is often associated with moderate yields, typically in the range of 50-60%, due to the occurrence of competing side reactions. vulcanchem.com
Another approach that falls under substitution strategies involves the reaction of an aromatic nitro compound with an O-alkylhydroxylamine in the presence of a base, which can lead to the formation of nitroaniline derivatives through amination. google.com
Modern Advancements in this compound Preparation
Contemporary synthetic chemistry has seen the development of more efficient, selective, and environmentally friendly methods for the preparation of arylhydroxylamines. These advancements include the use of novel catalytic systems, the application of green chemistry principles, and the implementation of advanced reaction technologies like flow chemistry.
Catalytic Synthetic Routes for Arylhydroxylamine Scaffolds
Modern catalytic hydrogenation methods have shown great promise in the selective synthesis of N-arylhydroxylamines from nitroaromatic compounds. The key to achieving high selectivity is often the use of specific catalysts and additives that can prevent the over-reduction of the hydroxylamine to the corresponding aniline.
Supported platinum catalysts have been effectively used for this transformation. For instance, the hydrogenation of nitroarenes using a platinum catalyst in the presence of a sulfur compound, such as dimethyl sulfoxide (B87167), and a base can produce arylhydroxylamines in high yields. google.com The sulfur compound is believed to play a crucial role in preventing the further reduction of the hydroxylamine.
Another highly effective approach involves the use of a Pt/C catalyst with 4-dimethylaminopyridine (B28879) (DMAP) as a catalytic additive. nih.gov This system has demonstrated high activity and selectivity (up to >99%) for the hydrogenation of nitroarenes to N-arylhydroxylamines under mild conditions. nih.gov The DMAP is thought to block the adsorption of the arylhydroxylamine onto the catalyst surface, thereby preventing its further reduction, and to facilitate the heterolytic activation of hydrogen. nih.gov
Bimetallic catalysts, such as Ru-SnOₓ/Al₂O₃, have also been investigated for the selective hydrogenation of m-dinitrobenzene. The addition of SnOₓ to the Ru catalyst has been shown to increase the reaction rate and enhance the selectivity towards the partially reduced product, m-nitroaniline, by modifying the electronic properties of the active metal and influencing the adsorption of the nitro groups. mdpi.com While the primary product in this case is the nitroaniline, it highlights the potential of bimetallic systems in controlling the selectivity of nitro group reductions.
Table 1: Comparison of Modern Catalytic Systems for Arylhydroxylamine Synthesis
| Catalyst System | Precursor | Additive/Promoter | Solvent | Temperature (°C) | Pressure (bar) | Selectivity (%) | Reference |
| Platinum | Nitroaryl compound | Sulfur compound, Base | Alcohol, Ether, or Ester | 0-40 | - | High | google.com |
| 5 wt. % Pt/C | Nitroarenes | 4-dimethylaminopyridine (DMAP) | THF | 25 | 6 (H₂) | >99 | nih.gov |
| Ru-SnOₓ/Al₂O₃ | m-Dinitrobenzene | SnOₓ | Ethanol | 100 | 40 (H₂) | 97.3 (for m-nitroaniline) | mdpi.com |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of arylhydroxylamines.
A notable example is the use of solid-supported platinum(0) nanoparticles as a heterogeneous catalyst for the chemo-selective reduction of nitroarenes to N-arylhydroxylamines. This method employs hydrazine hydrate as a hydrogen source and can be carried out in a green solvent such as PEG-400. The catalyst demonstrates high efficiency and can be recycled multiple times without a significant loss of activity, adhering to the green chemistry principle of catalyst recyclability. rsc.org
Enzymatic reductions also represent a green approach to arylhydroxylamine synthesis. The use of a nitroreductase, such as BaNTR1, allows for the selective reduction of 3-nitrobenzene derivatives to the corresponding hydroxylamines with high yields (exceeding 80%) under mild conditions (pH 7.0, 30°C). vulcanchem.com This biocatalytic method avoids the use of toxic heavy metal catalysts and operates under environmentally benign conditions. vulcanchem.com The discovery of such enzymes has opened up possibilities for gram-scale synthesis with high enantiomeric excess, further aligning with green chemistry principles by reducing reliance on toxic reagents like tin(II) chloride. vulcanchem.com
Flow Chemistry and Advanced Reaction Techniques in this compound Production
Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as improved safety, better process control, and easier scalability compared to traditional batch processes. organic-chemistry.orgresearchgate.net The continuous-flow synthesis of N-arylhydroxylamines has been successfully demonstrated.
One efficient method utilizes a Pt/C catalyst in a packed-bed reactor with DMAP as an additive. nih.gov The reaction is carried out in a continuous flow of a solution of the nitroarene in a solvent like THF under a hydrogen atmosphere. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high conversions and selectivities. nih.gov For example, optimal conditions for the hydrogenation of o-chloronitrobenzene in a flow system were found to be a temperature of 25°C and a hydrogen pressure of 6 bar. nih.gov The liquid flow rate is a critical parameter that influences the residence time and, consequently, the conversion and selectivity. nih.gov This technology has been shown to be compatible with a wide range of functional groups, making it a versatile tool for the synthesis of various N-arylhydroxylamines. nih.gov
Table 2: Optimized Parameters for Continuous Flow Synthesis of N-Arylhydroxylamines
| Parameter | Optimized Value | Reference |
| Catalyst | 5 wt. % Pt/C | nih.gov |
| Additive | 4-dimethylaminopyridine (DMAP) | nih.gov |
| Solvent | Tetrahydrofuran (THF) | nih.gov |
| Temperature | 25 °C | nih.gov |
| Hydrogen Pressure | 6 bar | nih.gov |
| Liquid Flow Rate | 0.25 - 1.25 mL·min⁻¹ | nih.gov |
Optimization Strategies and Process Intensification in this compound Synthesis
Reaction Condition Tuning for Enhanced Yields and Selectivity
Achieving high yields and, crucially, high selectivity for the hydroxylamine product over the amine is the primary challenge in the synthesis of this compound. The reaction outcome is highly sensitive to a range of parameters, including the choice of catalyst, reducing agent, solvent, and the presence of specific additives. mdpi.com
Catalytic Hydrogenation: Catalytic hydrogenation is a common method for nitroarene reduction. Platinum-based catalysts are particularly effective. google.com The selectivity of this process can be dramatically improved by the addition of inhibitors that stop the reaction at the hydroxylamine stage. Dimethyl sulfoxide (DMSO) is a key additive that inhibits the further hydrogenation of the hydroxylamine to an aniline. researchgate.netrsc.org The presence of a base, such as ammonia or an aliphatic amine, is also used to promote the desired reaction. google.com Operating temperatures are typically kept mild, in the range of 0 to 40°C, to favor the formation of the hydroxylamine. google.com
The choice of catalyst support and solvent also plays a significant role. Solvents are essential to keep the arylhydroxylamine product dissolved, preventing it from precipitating out of the reaction mixture. google.comgoogle.com Lower alcohols like methanol, as well as ethers such as tetrahydrofuran (THF), are commonly used. google.comrsc.org
The following table details the effects of various reaction conditions on the catalytic hydrogenation of nitrobenzene, a model substrate for the synthesis of aryl hydroxylamines.
| Catalyst (5 wt%) | Solvent | Additive(s) | Time (h) | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Pt/C | Isopropanol | DMSO, NEt3 | 2 | 97.2 | 97.2 | rsc.org |
| Pt/Al2O3 | Isopropanol | DMSO, NEt3 | 1.5 | 96.7 | 96.7 | researchgate.net |
| Pt/SiO2 | Isopropanol | DMSO, NEt3 | 1.5 | 95.0 | 96.6 | rsc.org |
| Pd/SiO2 | Isopropanol | DMSO, NEt3 | 6 | 15.0 | 15.3 | rsc.org |
| Pt/SiO2 | THF | DMSO, n-BuNH2 | 4.5 | 99.8 | 99.8 | rsc.org |
Alternative Reducing Agents: Beyond catalytic hydrogenation, other reducing systems have been developed. The use of zinc dust in an aqueous ammonium chloride solution or in an environmentally benign CO2-H2O system can produce aryl hydroxylamines. researchgate.netwikipedia.org In the CO2-H2O system, parameters such as the stirring speed and the particle size of the zinc powder are critical; higher stirring speeds and smaller particle diameters favor the reduction. researchgate.net Borohydride-based systems, such as sodium borohydride (NaBH4), can also be used, offering mild reaction conditions and potentially high yields and selectivity. mdpi.comnih.gov
Purification Methodologies and Isolation Techniques for this compound
Following the synthesis, a multi-step process is required to isolate and purify this compound from the reaction mixture, which contains the catalyst, unreacted starting materials, solvent, and various by-products.
A typical purification sequence involves:
Catalyst Removal : In heterogeneous catalytic systems, the solid catalyst (e.g., platinum on carbon) is the first component to be removed. This is accomplished through filtration of the reaction mixture. google.com
Solvent Removal and Extraction : The solvent may be partially or fully removed under reduced pressure. The crude product is then typically subjected to a liquid-liquid extraction. This step is designed to separate the desired hydroxylamine from water-soluble impurities, such as salts formed from the basic additives, and other polar by-products.
Chromatography : For laboratory-scale preparations or when very high purity is required, column chromatography is an effective purification method. The crude product is passed through a stationary phase like silica gel, and a suitable solvent system is used to elute the components at different rates, allowing for the separation of the target compound. nih.gov
Crystallization and Isolation : The final step is often crystallization. The purified product is dissolved in a minimal amount of a suitable hot solvent, and the solution is cooled to allow the formation of crystals. Alternatively, an "anti-solvent" (a solvent in which the product is insoluble) can be added to a solution of the product to induce precipitation. The solid product is then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried under a vacuum to yield the final, purified this compound.
This systematic approach ensures the removal of both solid and dissolved impurities, leading to a product of high purity suitable for subsequent applications.
Mechanistic Investigations of O 3 Nitrophenyl Hydroxylamine Reactivity
Fundamental Reaction Pathways of o-(3-Nitrophenyl)hydroxylamine
The reactivity of this compound is dictated by the interplay between the hydroxylamine (B1172632) functional group and the electron-withdrawing nitro group on the aromatic ring. This substitution pattern influences the electron density and stability of the molecule, defining its behavior in various chemical transformations.
The oxidation of hydroxylamines can proceed through several mechanistic pathways, often involving single-electron transfer steps and the formation of radical intermediates. The specific pathway and products are highly dependent on the oxidant and reaction conditions. In the case of this compound, the oxidation process is influenced by the presence of the nitroaromatic system.
General mechanisms for hydroxylamine oxidation often involve the formation of a nitroxyl (B88944) diradical (HNO) as a key intermediate. For instance, the oxidation of hydroxylamine by nitric acid is an autocatalytic process where nitrous acid acts as an essential catalyst. rsc.org The proposed mechanism involves the oxidation of the unprotonated hydroxylamine by N₂O₄ to form the HNO intermediate, which is then further oxidized. rsc.orgnih.gov Studies on the oxidation of hydroxylamine by metal ions like iron(III) and tetrachloroaurate(III) also show a first-order dependence on both the hydroxylamine and the oxidant concentration. researchgate.netrsc.org
The mechanism can be summarized in the following general steps:
Initial Electron Transfer: The hydroxylamine donates an electron to the oxidizing agent, forming a radical cation.
Proton Loss: The radical cation loses a proton to form a neutral aminoxyl radical.
Further Oxidation: This radical can be further oxidized to a nitroso species.
The presence of the 3-nitro group on the phenyl ring makes the hydroxylamine moiety more electron-deficient, potentially affecting the rate of the initial electron transfer step.
Table 1: Key Intermediates in Hydroxylamine Oxidation This table is based on general findings for hydroxylamine and its derivatives.
| Intermediate | Formula/Structure | Role in Mechanism |
| Radical Cation | [R-NHOH]⁺• | Initial product of single-electron transfer |
| Aminoxyl Radical | R-NHO• | Formed after deprotonation of the radical cation |
| Nitroxyl Diradical | HNO | A common intermediate in oxidation by nitric acid rsc.orgnih.gov |
| Nitroso Compound | R-N=O | Product of two-electron oxidation |
The reduction of this compound can occur at two distinct functional groups: the hydroxylamine moiety and the nitro group. The selectivity of the reduction is dependent on the choice of reducing agent and the reaction conditions.
Reduction of the Hydroxylamine Group: The hydroxylamine group (-NHOH) can be reduced to an amine (-NH₂). This transformation is a common step in the synthesis of amines from nitro compounds, where the hydroxylamine is a key intermediate. mdpi.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like H₂, is an effective method for this reduction. mdpi.com The mechanism involves the heterolytic cleavage of H₂ on the catalyst surface, generating reactive hydrogen atoms that hydrogenate the N-O bond. mdpi.com
Reduction of the Nitro Group: The nitro group (-NO₂) is also readily reducible. Its reduction proceeds stepwise, typically through nitroso and hydroxylamine intermediates, to ultimately form an amino group. The complete reduction of this compound would, therefore, likely yield o,m-diaminobenzene.
Selective reduction of the nitro group in the presence of a hydroxylamine, or vice versa, remains a significant synthetic challenge. The choice of catalyst and control of reaction parameters are crucial for achieving selectivity. Metal-based reducing agents in aqueous solutions can also be employed, where the metal serves as an electron donor. mdpi.com
Arylhydroxylamines are known to undergo characteristic rearrangement reactions, particularly under acidic conditions. The most notable of these is the Bamberger rearrangement. researchgate.net In this process, an N-phenylhydroxylamine rearranges in the presence of a strong aqueous acid to form a 4-aminophenol. The mechanism involves the protonation of the hydroxylamine oxygen, followed by the loss of water to generate a nitrenium ion intermediate. This electrophilic intermediate is then attacked by a nucleophile, typically water, at the para-position of the aromatic ring.
For this compound, the Bamberger rearrangement would be influenced by the electronic effects of the nitro group. The strongly electron-withdrawing nitro group would destabilize the positively charged nitrenium ion intermediate, potentially impeding the rearrangement or directing the nucleophilic attack to other positions.
Another relevant class of rearrangements includes researchgate.netmdpi.com-rearrangements of O-arylhydroxylamines, which can be promoted by catalysts such as copper complexes. researchgate.net These reactions involve the migration of a group from the oxygen atom to the aromatic ring. Additionally, oximes derived from hydroxylamines can undergo the Beckmann rearrangement, where the group anti-periplanar to the leaving group on the nitrogen atom migrates to form an amide. masterorganicchemistry.comorganic-chemistry.org
The hydroxylamine group is ambident, meaning it can act as both a nucleophile and, upon activation, an electrophile.
Nucleophilic Reactivity: The nitrogen and oxygen atoms of the hydroxylamine group both possess lone pairs of electrons, allowing them to function as nucleophiles. The oxygen atom can participate in O-alkylation and O-arylation reactions. organic-chemistry.org The hydroxylamine can react with electrophilic reagents such as alkyl halides or aryl compounds to form corresponding substituted hydroxylamines. mdpi.com The nucleophilicity of this compound is, however, diminished by the electron-withdrawing effect of the meta-nitro group, which reduces the electron density on the hydroxylamine moiety.
Electrophilic Reactivity: To react as an electrophile, the hydroxylamine must be activated. This is often achieved by converting the hydroxyl group into a better leaving group, for example, by forming an O-sulfonyl or O-acyl derivative. These activated hydroxylamine-derived reagents can then be used in electrophilic amination reactions, where a nucleophile attacks the nitrogen atom. wiley-vch.de Transition metal catalysis, often with copper or rhodium, can facilitate these transformations, which may proceed through intermediates like metal-nitrenoids. wiley-vch.de The aromatic ring, being substituted with a powerful electron-withdrawing nitro group, is itself activated towards nucleophilic aromatic substitution, where a nucleophile can displace a suitable leaving group on the ring. wikipedia.org
Elucidation of Reaction Intermediates in this compound Transformations
Identifying transient species is fundamental to understanding the detailed mechanisms of chemical reactions. For transformations involving this compound, various spectroscopic techniques are employed to detect and characterize short-lived intermediates.
The detection of fleeting intermediates in hydroxylamine reactions often requires specialized techniques capable of capturing information on very short timescales.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a crucial tool for detecting and characterizing radical intermediates, such as the aminoxyl radicals formed during one-electron oxidation. Studies on related systems have used EPR to confirm the interaction of an electron spin with the nitrogen atom of a hydroxylamine-derived intermediate by observing hyperfine splitting patterns, which change upon isotopic labeling (e.g., with ¹⁵N). osti.gov
UV-Visible (UV-Vis) Spectroscopy: Transient UV-Vis spectroscopy, particularly in a stopped-flow setup, can monitor the formation and decay of intermediates that possess a distinct chromophore. This technique allows for the determination of kinetic parameters for the steps involving the intermediate. nih.gov For example, iron-nitrosyl intermediates generated from hydroxylamine have been characterized by their unique UV-Vis absorption spectra. osti.gov
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While less common for highly reactive species, NMR and MS can be used to identify more stable intermediates or by-products that provide mechanistic insight. researchgate.net For example, GC-MS analysis has been used to identify oximes formed from the heat-induced disproportionation of hydroxylamines. researchgate.net High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) can also provide accurate mass data to help identify the composition of transient species. osti.gov
Table 2: Spectroscopic Methods for Intermediate Detection in Hydroxylamine Reactions This table is based on general findings for hydroxylamine and its derivatives.
| Spectroscopic Method | Type of Intermediate Detected | Example of Application | Reference |
| Electron Paramagnetic Resonance (EPR) | Radical species (e.g., aminoxyl radicals), metal complexes | Characterization of an iron-nitrosyl intermediate | osti.gov |
| Stopped-Flow UV-Vis Absorbance | Species with distinct electronic transitions | Monitoring the formation and decay of Fe(III)-superoxo and Fe(IV)-oxo complexes | nih.gov |
| Mössbauer Spectroscopy | Iron-containing intermediates (e.g., Fe-oxo, Fe-superoxo) | Characterizing the electronic structure of iron centers in enzymatic intermediates | nih.gov |
| NMR and GC-MS | Stable by-products and rearrangement products | Identification of oximes from hydroxylamine disproportionation | researchgate.net |
Trapping Experiments and Derivatization for Reactive Intermediates
The study of short-lived, highly reactive intermediates is crucial for elucidating the detailed mechanisms of chemical reactions. For reactions involving arylhydroxylamines, potential intermediates include nitroxide radicals and oxoammonium cations. Trapping experiments are designed to intercept these transient species by introducing a "trapping agent" that reacts with the intermediate to form a stable, characterizable product. csbsju.edu
While specific trapping experiments for this compound are not extensively detailed in the literature, the principles can be understood from studies of related compounds. For instance, cyclic nitroxides, which can be formed from the corresponding hydroxylamines, are known to be involved in various redox reactions. researchgate.net The comproportionation reaction between an oxoammonium cation (the oxidized form) and a hydroxylamine (the reduced form) to produce two equivalents of the nitroxide radical is a key mechanistic step. researchgate.net
In a hypothetical trapping experiment for a reaction where this compound is oxidized, a spin trap like a nitrone or a nitroso compound could be employed. If a radical intermediate is formed, it would add to the spin trap, creating a more persistent nitroxide radical adduct that can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. Similarly, if a highly reactive electrophilic intermediate is generated, it could be trapped by a nucleophilic agent added to the reaction mixture, thereby providing indirect evidence of its formation. csbsju.edu Derivatization, another key technique, could be used to convert a reactive intermediate into a stable derivative suitable for analysis by methods such as gas chromatography or mass spectrometry.
Kinetic and Thermodynamic Studies of this compound Reactions
Kinetic and thermodynamic studies provide quantitative insights into reaction rates, mechanisms, and spontaneity. For this compound and related compounds, these studies often focus on rearrangement and redox reactions.
The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and is determined experimentally. chemistrytalk.orgfountainheadpress.com For a reaction involving this compound, the rate law would take the general form:
Rate = k[this compound]m[Reactant 2]n...
Here, 'k' is the rate constant, and the exponents 'm' and 'n' are the reaction orders with respect to each reactant. yorku.cauca.edu
Kinetic studies on the closely related rearrangement of o-nitrophenyl N-oxides to O-arylhydroxylamines reveal important mechanistic details. This intramolecular rearrangement is found to follow first-order kinetics. The rate of the reaction is directly proportional to the concentration of the N-arylamine oxide. All kinetic results for this type of reaction are explained in terms of an intramolecular cyclic mechanism (SNi).
Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are derived from the temperature dependence of the reaction rate constant. These parameters provide critical information about the transition state of the reaction. nih.gov
For csbsju.edunih.gov-sigmatropic rearrangements of analogous allylic aryl-selenoxides, computational studies have shown that ortho-substitution with a nitro group can significantly lower the activation barriers. This effect is attributed to the stabilization of the emerging charge in the transition state by the electron-withdrawing nitro group. mdpi.com For example, the ortho-nitro substituted selenoxide rearrangement has a calculated activation free energy (ΔG‡) that is lower than the unsubstituted version, indicating a faster reaction rate. mdpi.com
A negative entropy of activation (ΔS‡) is often observed for intramolecular rearrangements, suggesting a more ordered, cyclic transition state compared to the reactants. This is consistent with the proposed SNi mechanism for the rearrangement of nitrophenyl N-oxides, which proceeds through a highly organized cyclic intermediate. arkat-usa.org
| Compound System | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|---|
| Parent Cope Rearrangement | 33.5 | -13.8 | 37.6 | arkat-usa.org |
| Chorismate to Prephenate (uncatalyzed) | 20.9 | -11.4 | 24.4 | nih.gov |
| Allylic Selenoxide (ortho-nitro substituted) | - | - | ~12-14 (Calculated) | mdpi.com |
The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous or thermodynamically favored process. chegg.com The value of ΔG is related to the enthalpy change (ΔH, a measure of heat released or absorbed) and the entropy change (ΔS, a measure of disorder).
The equilibrium constant (K) is directly related to the standard Gibbs free energy change (ΔG°) by the equation:
ΔG° = -RT ln(K)
Where R is the gas constant and T is the temperature in Kelvin. youtube.com A large value of K indicates that the products are favored at equilibrium.
Solvent Effects and Catalysis in this compound Reactivity
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Similarly, catalysts can provide alternative, lower-energy pathways, thereby increasing the reaction rate.
Studies on the rearrangement of o-nitrophenyl N-oxides have shown that the reaction rate is much less sensitive to solvent polarity compared to its p-nitro counterpart. This observation supports an intramolecular mechanism, where the formation of a cyclic transition state minimizes the development of charge separation that would be heavily influenced by the solvent's dielectric constant. In contrast, reactions that proceed through charged intermediates often show a strong dependence on solvent polarity, with polar solvents accelerating the reaction by stabilizing the charged species. researchgate.net
The reactivity of hydroxylamines can also be influenced by the solvent's ability to participate in hydrogen bonding. Protic solvents can solvate both the hydroxylamine and any charged intermediates, affecting their reactivity. researchgate.net In some cases, solvents can actively participate in the reaction; for example, certain organic solvents can induce the oxidation of hydroxylamines. chemrxiv.org
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to O 3 Nitrophenyl Hydroxylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for o-(3-Nitrophenyl)hydroxylamine
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For this compound, both one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR methods are invaluable for unambiguous assignment of its atomic connectivity.
While specific spectral data for this compound is not widely published, expected chemical shifts can be predicted based on data from structurally similar N-arylhydroxylamines and 3-substituted nitrobenzenes. rsc.org The aromatic protons are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitro group and the hydroxylamine (B1172632) moiety. The protons of the -NHOH group would likely appear as broad signals, the chemical shifts of which are sensitive to solvent, concentration, and temperature. rsc.org Similarly, the aromatic carbon signals would be distributed in the typical range of δ 110-150 ppm in the ¹³C NMR spectrum, with the carbon atom attached to the nitro group (C3) being significantly deshielded.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-O-NH₂) | - | ~150-154 |
| C2 | ~7.0-7.2 (d) | ~112-116 |
| C3 (-NO₂) | - | ~148 |
| C4 | ~7.8-8.0 (t) | ~120-124 |
| C5 | ~7.4-7.6 (t) | ~130-132 |
| C6 | ~7.6-7.8 (d) | ~118-122 |
| NH/OH | Variable (broad) | - |
Note: These are estimated values based on analogous compounds and substituent effects. Actual values may vary.
To overcome the limitations of 1D NMR, particularly in assigning protons and carbons in the complex aromatic region, advanced 2D NMR experiments are employed. sdsu.edu These techniques map correlations between nuclei, providing a definitive blueprint of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, COSY would reveal correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene (B151609) ring. For instance, the proton at C6 would show a correlation to the proton at C5, which in turn would correlate with the proton at C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). nih.gov It allows for the unambiguous assignment of each protonated carbon in the aromatic ring by linking the proton and carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edunih.gov This is particularly useful for assigning quaternary (non-protonated) carbons, such as C1 (bearing the hydroxylamine group) and C3 (bearing the nitro group). For example, the proton at C2 would be expected to show an HMBC correlation to C1, C3, and C4, thus confirming the substitution pattern.
Solid-state NMR (ssNMR) provides structural and dynamic information on materials in their solid form, which is particularly useful for studying polymorphism, intermolecular interactions, and compounds that are insoluble or unstable in solution. nih.govwikipedia.orgemory.edu While solution NMR averages out anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings through rapid molecular tumbling, ssNMR measures them, offering deeper insights into the local electronic environment and molecular packing. emory.edu
For arylhydroxylamines, ssNMR, often combined with techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), can elucidate intermolecular hydrogen bonding networks involving the -NHOH groups. wikipedia.org Furthermore, ¹⁵N ssNMR can be a powerful tool for probing the electronic environment of the nitrogen atoms in both the hydroxylamine and the nitro functionalities, providing data that is complementary to solution-state studies. researchgate.net The significant differences in the electronic shielding around these two nitrogen atoms would result in widely separated signals in the ¹⁵N NMR spectrum.
Mass Spectrometry (MS) Methodologies for this compound and its Reaction Products
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. When coupled with fragmentation techniques, it offers profound insights into molecular structure.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. lcms.cz
For this compound, with a molecular formula of C₆H₆N₂O₃, the expected exact mass for the protonated molecule ([M+H]⁺) can be calculated with high precision. This experimental value can then be compared to the theoretical mass to confirm the molecular formula, a critical step in the identification of the compound and its reaction products. Differentiating isomers by HRMS alone is not possible, but it provides a crucial confirmation of the elemental formula. nih.govnih.gov
Theoretical Exact Mass for this compound
| Ion | Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺˙ | C₆H₆N₂O₃ | 154.03784 |
| [M+H]⁺ | C₆H₇N₂O₃ | 155.04567 |
| [M+Na]⁺ | C₆H₆N₂O₃Na | 177.02761 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues about its functional groups and connectivity.
For nitroaromatic compounds, fragmentation often involves the nitro group. researchgate.netbohrium.com In the case of protonated this compound, collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways: miamioh.edu
Loss of •OH radical: Cleavage of the N-O bond in the hydroxylamine moiety could lead to the loss of a hydroxyl radical (•OH, 17 Da).
Loss of nitric oxide (•NO): A common fragmentation for nitroarenes involves the loss of •NO (30 Da).
Loss of nitrogen dioxide (•NO₂): Cleavage of the C-N bond can result in the loss of the nitro group as •NO₂ (46 Da).
Loss of water (H₂O): Rearrangement followed by elimination of a water molecule (18 Da) is also a possible pathway.
By analyzing the masses of these fragment ions, a detailed picture of the molecule's structure can be assembled, and the fragmentation mechanisms of its reaction products can be investigated.
Vibrational Spectroscopy (IR, Raman) Methodologies for this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, making them excellent tools for structural characterization.
For this compound, the IR and Raman spectra would be dominated by characteristic vibrations of the nitro, hydroxylamine, and substituted benzene ring moieties.
Nitro (NO₂) Group Vibrations: The nitro group exhibits two strong and easily identifiable stretching vibrations in the IR spectrum: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. spectroscopyonline.com These bands are often very intense.
Hydroxylamine (-NHOH) Vibrations: The O-H and N-H stretching vibrations are expected in the region of 3200-3600 cm⁻¹. These bands are often broad due to hydrogen bonding. The N-O stretching vibration typically appears in the 850-1050 cm⁻¹ region. researchgate.net
Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 650-900 cm⁻¹ range.
Raman spectroscopy provides complementary information. spectroscopyonline.com While N-O and O-H stretches are often weak in Raman, the symmetric stretch of the nitro group and the vibrations of the aromatic ring typically produce strong Raman signals. researchgate.net Comparing the IR and Raman spectra can help in a more complete assignment of the vibrational modes.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| -OH / -NH | Stretching | 3200 - 3600 | Medium-Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| -NO₂ | Asymmetric Stretching | 1500 - 1560 | Very Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
| -NO₂ | Symmetric Stretching | 1335 - 1370 | Very Strong |
| -N-O | Stretching | 850 - 1050 | Medium |
| Aromatic C-H | Out-of-plane Bending | 650 - 900 | Strong |
Analysis of Functional Group Vibrations for Structural Insights
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule, thereby providing significant insights into its structure. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the types of chemical bonds and the atoms they connect. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key functional moieties: the hydroxylamine group (-NHOH), the nitro group (-NO₂), and the substituted aromatic ring.
The hydroxylamine group gives rise to distinct vibrations. The O-H stretching vibration typically appears as a broad band in the region of 3550-3200 cm⁻¹, with the broadening attributable to hydrogen bonding. ucla.edu The N-H stretching vibration is expected in a similar range, 3500-3300 cm⁻¹, and is generally sharper than the O-H band. ucla.edulibretexts.org The C-N and N-O stretching vibrations also provide structural confirmation, appearing in the fingerprint region of the spectrum.
The nitro group is characterized by two strong and easily identifiable stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ range. The aromatic ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and in-ring C-C stretching vibrations at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz Furthermore, C-H out-of-plane bending vibrations between 860-680 cm⁻¹ can offer clues about the substitution pattern of the benzene ring. ucla.edu
Table 1: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxylamine | O-H Stretch | 3550 - 3200 | Broad, Strong |
| Hydroxylamine | N-H Stretch | 3500 - 3300 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |
| Nitro Group | Asymmetric Stretch | 1550 - 1475 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium, Multiple Bands |
| Nitro Group | Symmetric Stretch | 1360 - 1290 | Strong |
| Hydroxylamine | C-N Stretch | 1342 - 1266 | Medium |
| Hydroxylamine | N-O Stretch | ~900 | Medium |
| Aromatic Ring | C-H Bending (Out-of-plane) | 860 - 680 | Strong |
In Situ Vibrational Spectroscopy for Reaction Monitoring
In situ vibrational spectroscopy is a powerful analytical method that allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sample extraction. nih.gov Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly well-suited for this purpose, as they can be used to track changes in the concentrations of reactants, intermediates, and products by observing their characteristic vibrational bands. frontiersin.org
For reactions involving this compound, such as its synthesis via the partial reduction of a dinitroaromatic precursor or its subsequent conversion to other products, in situ spectroscopy offers a direct window into the reaction progress. For instance, during the synthesis of this compound, one could monitor the decrease in the intensity of the vibrational bands corresponding to the starting material's functional groups while simultaneously observing the emergence and increase in intensity of the characteristic peaks for the hydroxylamine and nitro groups of the product. frontiersin.org This allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction conditions like temperature, pressure, and catalyst loading. Time-resolved techniques can achieve resolutions from the sub-millisecond to microsecond scale, enabling the study of fast electrochemical dynamics and the detection of short-lived intermediates. nih.govfrontiersin.org
X-ray Crystallography Methodologies for this compound and its Complexes
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. carleton.edu This non-destructive method provides precise information about the internal lattice structure, including unit cell dimensions, bond lengths, bond angles, and the exact positions of atoms. carleton.edu
The fundamental principle of SC-XRD is based on the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms arranged in the ordered crystal lattice. Constructive interference of the diffracted X-rays occurs when the conditions of Bragg's Law (nλ=2d sinθ) are met, producing a unique diffraction pattern. carleton.edu By systematically rotating the crystal in the X-ray beam using a goniometer, a complete set of diffraction data is collected. carleton.edu This data is then processed to generate an electron density map, from which the atomic positions can be determined and the complete crystal structure can be refined.
For this compound, a successful SC-XRD analysis would yield its absolute molecular structure. This includes the precise measurement of all bond lengths (e.g., C-N, N-O, O-H, N=O) and angles, the planarity of the aromatic ring, and the torsion angles defining the orientation of the hydroxylamine and nitro substituents. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack together in the crystal lattice. This detailed structural information is crucial for understanding the compound's physical properties and chemical reactivity.
Powder X-ray Diffraction for Polymorphic Studies
Polymorphism is the phenomenon where a single chemical compound can exist in more than one distinct crystalline form or structure. rigaku.com These different polymorphs can exhibit significant variations in their physical properties, including solubility, stability, and melting point. americanpharmaceuticalreview.com Powder X-ray diffraction (PXRD) is a primary and fundamental tool for the identification and characterization of polymorphic forms. rigaku.comresearchgate.net
In PXRD, a monochromatic X-ray beam is directed at a powdered sample containing a multitude of randomly oriented microcrystals. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline phase, or polymorph, possesses a unique crystal lattice and will therefore produce a distinct and characteristic diffraction pattern. researchgate.net
The study of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or rates of cooling) to induce the formation of different solid-state forms. PXRD would then be used to analyze these forms. The presence of a new polymorph is indicated by changes in the powder pattern, such as shifts in peak positions, the appearance of new peaks, or changes in the relative intensities of the peaks. researchgate.net Although phenomena like preferred orientation of particles can sometimes complicate the interpretation of PXRD patterns, it remains a powerful technique for identifying crystalline phases and assessing the polymorphic purity of a sample. americanpharmaceuticalreview.comresearchgate.net
Electronic Spectroscopy (UV-Vis) Methodologies for this compound
Absorption and Emission Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum, corresponding to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of a molecule, particularly those containing π-systems and heteroatoms with non-bonding electrons.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its nitro-substituted aromatic system. The primary types of transitions are π→π* and n→π*. libretexts.org
π→π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy, high-intensity absorptions. For nitroaromatic compounds, these transitions arise from the conjugated system of the benzene ring and the nitro group.
n→π transitions* involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro group or the oxygen and nitrogen of the hydroxylamine group, to an antibonding π* orbital. youtube.com These transitions are lower in energy (occur at longer wavelengths) and are typically much less intense than π→π* transitions. libretexts.org
Substituents on the aromatic ring significantly influence the absorption maxima (λ_max). Both the hydroxylamine and nitro groups act as chromophores and can alter the energy of the electronic transitions. The presence of these groups is expected to shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
Emission spectroscopy, such as fluorescence, occurs when a molecule in an excited electronic state relaxes to the ground state by emitting a photon. youtube.com After initial absorption of light, the excited molecule can lose energy through various non-radiative pathways or by emitting light. While many aromatic molecules are fluorescent, nitroaromatic compounds are often characterized by very low or non-existent fluorescence quantum yields, as the nitro group provides efficient pathways for non-radiative decay of the excited state.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Relative Energy | Expected Relative Intensity | Chromophore |
| π → π | π (bonding) → π (antibonding) | High | High | Aromatic Ring, Nitro Group |
| n → π | n (non-bonding) → π (antibonding) | Low | Low | Nitro Group, Hydroxylamine Group |
Time-Resolved Spectroscopic Techniques for Excited State Dynamics
Time-resolved spectroscopy is a powerful tool for investigating the transient phenomena that occur in molecules after they absorb light. researchgate.net Techniques such as femtosecond transient absorption (fs-TA) spectroscopy allow researchers to monitor the formation and decay of short-lived excited states on timescales ranging from femtoseconds to nanoseconds. nih.govnd.edu In a typical fs-TA experiment, a "pump" laser pulse excites the molecule to a higher electronic state, and a subsequent, time-delayed "probe" pulse measures the absorption of the transient species. nih.gov By varying the delay between the pump and probe pulses, a "movie" of the excited-state evolution can be created. researchgate.net
For many nitroaromatic compounds, such as nitrophenols, photoexcitation leads to a complex series of events including intramolecular charge transfer (ICT), intersystem crossing (ISC) to triplet states, and in some cases, photochemical reactions like proton transfer or dissociation. nih.govresearchgate.net The position of the nitro group (ortho, meta, or para) relative to other substituents significantly influences these dynamics. nih.gov For instance, studies on nitrophenol isomers have shown that the meta-substituted compound exhibits a strong charge-transfer character in its excited state. nih.gov
While direct experimental data for this compound is unavailable, we can hypothesize its likely behavior based on related molecules. Upon photoexcitation, the molecule would be promoted from its ground state (S₀) to an excited singlet state (S₁). This initial excited state would likely possess significant charge-transfer character, with electron density shifting from the hydroxylamine group and the phenyl ring to the electron-withdrawing nitro group.
Following initial excitation, several competing relaxation pathways would become accessible:
Internal Conversion (IC): The molecule could rapidly and non-radiatively return to the ground state.
Fluorescence: Radiative decay from the S₁ state back to the S₀ state, though many nitroaromatics exhibit low fluorescence quantum yields.
Intersystem Crossing (ISC): A spin-forbidden transition from the singlet excited state (S₁) to a triplet excited state (T₁). Nitroaromatic compounds are known to undergo efficient ISC due to strong spin-orbit coupling. nih.gov The resulting triplet state would have a longer lifetime than the singlet state and could be a key intermediate in subsequent photochemical reactions.
The dynamics of these processes would be characterized by specific time constants (lifetimes) which could be measured using fs-TA. The transient absorption spectra would reveal the appearance and disappearance of absorption bands corresponding to the S₁ and T₁ states, and any subsequent photoproducts.
Without dedicated experimental studies on this compound, any discussion of its excited-state dynamics remains speculative. Detailed research, including femtosecond transient absorption and time-resolved fluorescence or phosphorescence measurements, would be necessary to elucidate the precise pathways and timescales of its photochemical and photophysical relaxation processes. Such studies would provide valuable data, allowing for the creation of definitive data tables on its excited-state lifetimes and transient spectral features.
Computational Chemistry and Theoretical Studies of O 3 Nitrophenyl Hydroxylamine
Quantum Chemical Calculations on o-(3-Nitrophenyl)hydroxylamine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like this compound. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The electronic structure dictates the chemical reactivity and properties of a molecule. Key aspects of this structure include the frontier molecular orbitals, charge distribution, and spin density.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govwuxiapptec.com A small energy gap suggests high polarizability and high chemical reactivity, meaning the molecule can be easily excited. nih.gov For nitrophenyl derivatives, the HOMO is typically delocalized over the electron-rich phenyl ring, while the LUMO is often located on the electron-withdrawing nitro group. materialsciencejournal.org This distribution facilitates charge-transfer interactions within the molecule.
Table 1: Representative Frontier Molecular Orbital Data for a Nitrophenyl Compound Note: This table presents typical calculated values for a comparable nitrophenyl derivative to illustrate the concepts, as specific experimental or calculated values for this compound are not readily available in the cited literature.
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -7.06 | Energy required to remove an electron (related to ionization potential). materialsciencejournal.org |
| LUMO Energy | -2.54 | Energy released when an electron is added (related to electron affinity). materialsciencejournal.org |
| HOMO-LUMO Gap (ΔE) | 4.52 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |
Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within this compound can be visualized through a Molecular Electrostatic Potential (MEP) map. This map shows regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack. In this compound, the oxygen atoms of the nitro group and the hydroxylamine (B1172632) group are expected to be electron-rich (negative potential), while the hydrogen atoms of the hydroxylamine group and the aromatic ring are likely to be electron-poor (positive potential).
Spin Density: For the radical form of this compound, spin density calculations would reveal the distribution of the unpaired electron. This is crucial for understanding its behavior in radical-mediated reactions. The spin density would likely be delocalized across the π-system of the aromatic ring and the nitro group.
Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and map the energy landscape associated with transitions between them. chemrxiv.orgnih.gov For this compound, key rotations would occur around the C-O and O-N single bonds. Computational methods can systematically rotate these bonds and calculate the corresponding energy, resulting in a potential energy surface. This landscape reveals the energy barriers between different conformers and identifies the global minimum energy structure, which is the most populated conformation at equilibrium. chemrxiv.org Intramolecular hydrogen bonding between the hydroxylamine's hydrogen and an oxygen of the nitro group could play a significant role in stabilizing certain conformations.
Mechanistic Predictions and Transition State Modeling for this compound Reactions
Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying short-lived intermediates and the high-energy transition states that connect them.
By modeling the interaction of this compound with other reactants, computational methods can map out potential reaction pathways. For instance, in the reduction of the nitro group to an amino group, theoretical calculations can identify proposed intermediates, such as nitroso species. Similarly, in reactions involving the hydroxylamine moiety, such as acylation or oxidation, computation can model the formation of tetrahedral intermediates or radical species. researchgate.netresearchgate.net These calculations provide a step-by-step description of bond-breaking and bond-forming processes, offering a level of detail that is often inaccessible through experimental means alone. rsc.orgnih.gov
Once a reaction pathway, including reactants, intermediates, transition states, and products, has been mapped, quantum chemical calculations can be used to predict important kinetic and thermodynamic parameters. mdpi.com
Kinetic Parameters: The energy difference between the reactants and the transition state defines the activation energy (Ea). researchgate.net According to transition state theory, a higher activation energy corresponds to a slower reaction rate. These calculations allow for the comparison of different potential pathways, identifying the most kinetically favorable route. mdpi.com
Table 2: Hypothetical Calculated Parameters for a Reaction Step Note: This table provides an example of kinetic and thermodynamic data that can be derived from computational modeling of a single reaction step.
| Parameter | Example Value | Description |
|---|---|---|
| Activation Energy (Ea) | 16.3 kcal/mol | The energy barrier that must be overcome for the reaction to occur. researchgate.net |
| Enthalpy of Reaction (ΔH) | -10.5 kcal/mol | The net change in heat content; negative values indicate an exothermic step. researchgate.net |
| Gibbs Free Energy of Activation (ΔG‡) | 24.9 kcal/mol | The free energy barrier, which determines the reaction rate constant. researchgate.net |
| Gibbs Free Energy of Reaction (ΔG) | -8.2 kcal/mol | The change in free energy; negative values indicate a spontaneous step. researchgate.net |
Spectroscopic Property Predictions via Computational Methods for this compound
Computational models can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. While experimental spectra for this specific compound are scarce, computational predictions based on its calculated structure and electronic properties offer valuable guidance. vulcanchem.com
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. For this compound, distinct IR absorptions are predicted for the hydroxylamine N-O stretch (around 900 cm⁻¹) and the nitro group's antisymmetric stretching (around 1520 cm⁻¹). vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also estimate the chemical shifts of ¹H and ¹³C nuclei. Based on analogs like O-(4-nitrophenyl)hydroxylamine, the ¹H NMR profile for this compound is expected to show aromatic protons in the δ 7.2–8.1 ppm range and the hydroxylamine protons as broad singlets between δ 5.5–6.0 ppm. vulcanchem.com
Table 3: Computationally Predicted Spectroscopic Features for this compound
| Spectroscopy Type | Feature | Predicted Value/Range |
|---|---|---|
| Infrared (IR) | N-O Stretch (Hydroxylamine) | ~900 cm⁻¹ vulcanchem.com |
| Infrared (IR) | Antisymmetric NO₂ Stretch | ~1520 cm⁻¹ vulcanchem.com |
| ¹H NMR | Aromatic Protons | δ 7.2–8.1 ppm vulcanchem.com |
| ¹H NMR | Hydroxylamine Protons (-NHOH) | δ 5.5–6.0 ppm vulcanchem.com |
Molecular Dynamics Simulations and Solvent Interactions of this compound
Molecular dynamics (MD) simulations can provide a detailed understanding of the dynamic behavior of this compound in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD studies can reveal information about conformational changes, solvent structuring, and intermolecular interactions.
Hydrogen bonding plays a crucial role in the chemistry of this compound. The hydroxylamine group can act as both a hydrogen bond donor (through the O-H and N-H protons) and an acceptor (through the lone pairs on the oxygen and nitrogen atoms). The nitro group can only act as a hydrogen bond acceptor.
In protic solvents like water or alcohols, this compound is expected to form intermolecular hydrogen bonds. These interactions can stabilize the molecule and influence its solubility and reactivity. For instance, hydrogen bonding to the hydroxylamine group can affect its nucleophilicity, while interactions with the nitro group can modulate its electron-withdrawing strength.
Computational studies on related molecules, such as nitrophenols, have shown that the position of the nitro group is critical in determining the nature of hydrogen bonding. While ortho-nitrophenols can form strong intramolecular hydrogen bonds, meta and para isomers primarily engage in intermolecular hydrogen bonding. pscnotes.com By analogy, this compound is not expected to form a strong intramolecular hydrogen bond, making intermolecular interactions with the solvent particularly important. MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing insights into how the solvent environment mediates the molecule's chemical behavior. The presence of a polar Asn residue forming a hydrogen bond with the nitro group of a substrate has been shown to be important in the activity of nitroarene dioxygenases, highlighting the significance of such interactions in biological systems. nih.gov
O 3 Nitrophenyl Hydroxylamine As a Key Intermediate and Reagent in Organic Synthesis
Applications of o-(3-Nitrophenyl)hydroxylamine in the Synthesis of Complex Organic Molecules
This compound and its close derivatives are instrumental in building complex organic molecules, primarily due to the reactive N-O bond and the influence of the nitrophenyl group. This functionality allows for its participation in a variety of transformations leading to molecules with significant biological or material science applications.
Heterocyclic compounds are foundational to medicinal chemistry and materials science. Hydroxylamine (B1172632) derivatives are key building blocks for nitrogen- and oxygen-containing rings. The reaction of hydroxylamine with 1,3-dicarbonyl compounds is a classic method for synthesizing isoxazoles. misuratau.edu.ly For instance, the oximation of benzylidene acetylacetone (B45752) derivatives with hydroxylamine hydrochloride can yield various heterocyclic products, including isoxazolines and isoxazolidines, depending on the reaction conditions and the nature of the substituents. misuratau.edu.ly
The reaction of 4-nitrobenzylidene acetylacetone with excess hydroxylamine hydrochloride, for example, results in the formation of a trans-isoxazolidine oxime derivative. misuratau.edu.ly Similarly, the use of this compound as a nitrogen source can be envisioned in the synthesis of various heterocycles. For example, a related structure is seen in the synthesis of 4-[(furan-2-yl)-3-{[5-(substitutedimino)-3H-1,2,4-dithiazol-3-yl]amino}-1-(3-nitrophenyl) azetidin-2-one, which highlights the incorporation of the 3-nitrophenyl moiety into complex heterocyclic systems like azetidin-2-ones. heteroletters.org Nitrones, which can be generated from hydroxylamines, are versatile intermediates for synthesizing a wide array of heterocycles through cycloaddition reactions. researchgate.net
Table 1: Examples of Heterocyclic Synthesis using Hydroxylamine Derivatives
| Starting Materials | Reagent | Product Type | Reference |
|---|---|---|---|
| 4-Nitrobenzylidene acetylacetone | Hydroxylamine hydrochloride | trans-Isoxazolidine oxime | misuratau.edu.ly |
| 4-(N,N-dimethylamino)benzylidene acetylacetone | Hydroxylamine hydrochloride | Z-5-hydroxy-2-isoxazoline and cis-2-isoxazoline oxime | misuratau.edu.ly |
| 3-chloro-4-(furan-2-yl)-1-(3-nitrophenyl) azetidin-2-one | Thiourea | 1-[2-(furan-2-yl)-1-(3- nitrophenyl)-4-oxoazetidin-2-one] thiourea | heteroletters.org |
Nitrogen-containing scaffolds are prevalent in pharmaceuticals and natural products. This compound provides a direct route for introducing nitrogen into organic molecules. Heterocyclic scaffolds are frequently employed in drug development, and their synthesis often involves nitrogen-containing nucleophiles like hydroxylamine. nih.gov For instance, the reaction of chalcones with hydroxylamine can lead to the formation of pyrazolines, isoxazolines, and other N-heterocycles that form the core of various bioactive compounds. nih.gov
The development of defined molecular scaffolds for applications like site-selective conjugation relies on hubs that can be functionalized orthogonally. mdpi.com While often built around a central core, the principles of using reactive handles can be applied to reagents like this compound to introduce specific functionalities. The hydroxylamine group can react to form a stable linkage, while the nitro group can be subsequently reduced to an amine and further functionalized, allowing for the construction of complex, multi-component molecular scaffolds. mdpi.com
Role of this compound in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single operation. The inherent reactivity of this compound makes it a suitable candidate for designing such complex transformations.
Hydroxylamine derivatives can undergo nih.govnih.gov sigmatropic shifts, which can be key steps in cascade sequences. researchgate.netsioc-journal.cn A cascade reaction involving an aromatic nucleophilic substitution, an O nih.govcardiff.ac.uk sigmatropic shift, and a Smiles rearrangement has been reported for nitroaryl halides and N-acyl-N-arylhydroxylamines. researchgate.net The presence of the nitro group in this compound activates the ring for nucleophilic attack, potentially initiating such a cascade.
Furthermore, MCRs are powerful tools for synthesizing complex heterocycles like thiazoles and tetrazoles. nih.govacs.org For example, a four-component reaction to synthesize polysubstituted thiazoles uses readily available starting materials, including a nitrogen source. nih.gov In a different context, hydroxylamine derivatives have been used in Ugi-type four-component reactions (UT-4CR) to produce 1,5-disubstituted tetrazole methylene (B1212753) hydroxylamines. acs.org The bifunctional nature of this compound (nucleophilic hydroxylamine and electrophilic/modifiable nitro-aromatic ring) presents opportunities for its integration into novel MCRs to rapidly build molecular complexity.
Stereoselective Transformations Mediated by this compound or its Derivatives
Achieving stereocontrol is a central goal of modern organic synthesis. rsc.org Reagents based on the nitrophenylhydroxylamine framework have shown significant promise in mediating stereoselective reactions. A notable example is the use of the related compound, O-(2,4-dinitrophenyl)hydroxylamine (DPH), in a mild and versatile method for the direct, stereospecific aziridination of diverse olefins. nih.gov This rhodium-catalyzed reaction proceeds without external oxidants and furnishes N-H aziridines in high yields with complete stereospecificity, meaning the stereochemistry of the starting olefin is retained in the aziridine (B145994) product. nih.gov
This transformation highlights the potential of O-arylhydroxylamines as nitrene precursors. The electronic nature of the aryl group is critical, and the 3-nitro substituent in this compound would similarly facilitate the formation of a rhodium-nitrene intermediate, which is proposed to be involved in the aziridination pathway. nih.gov The ability to transfer an "NH" group directly to an alkene in a stereospecific manner is a powerful tool for introducing nitrogen into complex molecules and creating valuable chiral building blocks. nih.gov
Table 2: Stereospecific Aziridination of Olefins using a Dinitrophenylhydroxylamine Derivative
| Olefin Substrate | Product | Yield | Stereospecificity | Reference |
|---|---|---|---|---|
| cis-Stilbene | cis-N-H-2,3-diphenylaziridine | 83% | Complete | nih.gov |
| 1-Dodecene | N-H-2-decylaziridine | 81% | N/A | nih.gov |
Design and Development of Novel Synthetic Methodologies Utilizing this compound
The unique reactivity of this compound continues to inspire the development of new synthetic methods. Its application is central to strategies aiming for efficiency, selectivity, and the synthesis of novel molecular classes.
The development of a direct amination of arylboronic acids using O-(2,4-dinitrophenyl)hydroxylamine as a stoichiometric aminating agent represents a significant methodological advance. nih.gov This suggests that this compound could be employed in similar metal-free C-N bond-forming reactions.
Furthermore, novel processes for creating key pharmaceutical intermediates often leverage the reactivity of nitrophenyl derivatives. For example, a process for synthesizing an intermediate for Febuxostat involves 4-hydroxy-3-nitrobenzaldehyde, showcasing the industrial relevance of this substitution pattern. google.com The development of new reagents based on the this compound core could lead to novel transformations. For instance, attaching different functional groups to the nitrogen or oxygen could tune its reactivity for specific applications, such as in palladium-catalyzed tandem arylations or other cross-coupling reactions. cardiff.ac.uk The exploration of cascade reactions initiated by this reagent also represents a fertile ground for discovering new and powerful synthetic methodologies. researchgate.net
Syntheses and Mechanistic Studies of O 3 Nitrophenyl Hydroxylamine Derivatives
Synthetic Routes to Diverse o-(3-Nitrophenyl)hydroxylamine Derivatives
A variety of synthetic strategies have been developed to access this compound and its derivatives. acs.orgnumberanalytics.comfastercapital.comcardiff.ac.ukresearchgate.netorganic-chemistry.orgacs.orgresearchgate.net The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One common approach involves the selective reduction of nitroarenes . nih.govwhiterose.ac.uk Catalytic hydrogenation using platinum-based catalysts, such as Pt/C, can effectively reduce a nitro group to a hydroxylamine (B1172632). The selectivity of this reaction can be enhanced by the addition of modifiers like dimethyl sulfoxide (B87167) (DMSO) or various amines, which help to prevent over-reduction to the corresponding aniline. researchgate.netgoogle.comgoogle.com A continuous flow process using a passivated catalyst in a micropacked bed reactor has also been shown to be an efficient method for this transformation. nih.gov
Another important synthetic route is the nucleophilic aromatic substitution (SNAr) of activated haloarenes. acs.org For example, the reaction of a halonitroarene with an N-protected hydroxylamine, such as N-Boc hydroxylamine, in the presence of a base like potassium hydroxide, followed by deprotection, yields the corresponding nitrophenylhydroxylamine. acs.org
Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for synthesizing N-arylhydroxylamine derivatives. acs.org This method allows for the formation of a C-N bond between a boronic acid and a hydroxylamine umpolung reagent, offering broad functional group tolerance. acs.org Similarly, copper-catalyzed O-vinylation of arylhydroxylamines with vinyliodonium salts can lead to the formation of substituted indoles through a tandem rearrangement and cyclization process. acs.orgpku.edu.cn
Other synthetic methods include:
The reaction of nitrosoarenes with nucleophiles. cardiff.ac.uk
Base-promoted rearrangement of O-(nitrophenyl)hydroxylamines to their N-(nitrophenyl) isomers. cardiff.ac.uk
Oxidative tandem nitroso Diels-Alder reactions of arylhydroxylamines with conjugated dienes, which can be mediated by visible light photoredox catalysis. researchgate.netresearchgate.net
Comparative Mechanistic Studies of this compound Analogs
Understanding the reaction mechanisms of this compound and its analogs is crucial for predicting their behavior and designing new applications. Mechanistic studies often focus on the interplay of electronic and steric effects. acs.orgugr.esnumberanalytics.com
Electronic Effects on Reactivity and Stability
The electronic nature of substituents on the nitrophenyl ring significantly influences the reactivity and stability of arylhydroxylamines. acs.orgugr.es Electron-withdrawing groups, such as the nitro group, decrease the electron density on the aromatic ring, which can affect the properties of the hydroxylamine moiety. numberanalytics.com
In the context of electrophilic amination reactions, the presence of electron-withdrawing groups on the phenyl ring of the (nitrophenyl)hydroxylamine can enhance its aminating efficiency. acs.org For example, O-(4-nitrophenyl)hydroxylamine was found to give better yields in the N-amination of quinazoline-2,4-diones compared to less electron-deficient analogs. acs.org This is attributed to the increased electrophilicity of the nitrogen atom.
The stability of arylhydroxylamines is also governed by electronic effects. While hydroxylamines can be prone to disproportionation or decomposition, particularly in the presence of transition metals, their stability can be enhanced. researchgate.netresearchgate.net For instance, the presence of an intramolecular hydrogen bond can help to arrest the reactivity of a metastable copper(I)-arylhydroxylamine complex. researchgate.netresearchgate.net Kinetic studies on the hydrogenation of para-substituted nitrobenzenes have shown that electron-donating groups decrease the rate of hydrogenation, with an amino group having the largest deactivating effect. whiterose.ac.uk
Steric Effects on Reaction Pathways
Steric hindrance plays a significant role in determining the pathways and rates of reactions involving arylhydroxylamines. numberanalytics.com Bulky substituents near the reaction center can impede the approach of reagents, leading to slower reaction rates or favoring alternative reaction pathways. fastercapital.com
In the reduction of nitrophenyl oximes, steric hindrance near the oxime group has been observed to significantly influence the reaction kinetics. Substrates with bulky ortho-substituents exhibit slower reduction rates due to the hindered access of the reducing agent to the reactive site. Similarly, in catalytic hydrogenations, the steric profile of both the substrate and any additives can affect their adsorption onto the catalyst surface, thereby influencing the reaction outcome. mdpi.com For example, the steric hindrance of 2-dimethylaminopyridine (B146746) (2-DMAP) was proposed to be higher than that of 4-dimethylaminopyridine (B28879) (DMAP), making it less effective as an additive in certain hydrogenation reactions. mdpi.com
In the synthesis of benzofurans from O-arylhydroxylamines, steric effects were also found to influence the yields of the products. organic-chemistry.org These findings underscore the importance of considering steric factors when designing and optimizing synthetic routes involving this compound and its analogs.
Future Research Directions in O 3 Nitrophenyl Hydroxylamine Chemistry
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The synthesis of arylhydroxylamines, including o-(3-Nitrophenyl)hydroxylamine, has traditionally relied on methods that often involve harsh conditions or stoichiometric metal reductants. Future research is pivoting towards greener, more sustainable alternatives that offer high selectivity and minimize waste. A primary direction is the advancement of biocatalytic methods. For instance, the use of bacterial nitroreductases, such as BaNTR1, has shown remarkable potential for the selective reduction of nitroarenes to their corresponding arylhydroxylamines with excellent selectivity (>99%) under mild aqueous conditions (pH 7.0, 30°C). rsc.orgvulcanchem.com These enzymatic processes operate at ambient temperature and pressure, avoid the use of toxic heavy metals, and prevent the over-reduction to the thermodynamically more stable amine, a common side product in conventional catalytic hydrogenations. rsc.orgoup.com
Another promising frontier is the development of advanced heterogeneous catalysts for transfer hydrogenation reactions. researchgate.net Research into earth-abundant metal catalysts or photocatalytic systems could provide cost-effective and recyclable options, further enhancing the sustainability of arylhydroxylamine synthesis.
| Methodology | Reagents/Catalyst | Typical Conditions | Advantages | Challenges |
| Conventional Reduction | Zn, SnCl₂, or other metal reductants | Stoichiometric quantities, often acidic | Well-established, versatile | Poor atom economy, metallic waste |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High pressure, elevated temperature | High throughput, good yields | Over-reduction to amine is common |
| Biocatalytic Reduction | Nitroreductase enzymes (e.g., BaNTR1), NAD(P)H | Aqueous buffer (pH ~7), ~30°C | High selectivity, mild conditions, green | Substrate scope limitations, enzyme stability |
| Transfer Hydrogenation | Hydrazine, NaBH₄ with a catalyst | Varies (mild to moderate) | Avoids high-pressure H₂, good selectivity | Catalyst design is crucial, potential byproducts |
Exploration of Unprecedented Reactivity Modes of this compound
The reactivity of this compound is largely defined by the interplay between its two functional groups. While its role as a precursor for heterocyclic compounds like benzoxazoles is known, many potential reaction pathways remain unexplored. vulcanchem.com Future research should focus on leveraging the unique electronic characteristics conferred by the meta-nitro group to unlock novel transformations.
One area of interest is its application in chemoselective ligation reactions. Analogous compounds like O-(4-Nitrophenyl)hydroxylamines have been shown to react with pyruvic acid derivatives to form amides with high chemoselectivity, even in the presence of other nucleophiles like amines and thiols. acs.org Investigating similar reactions for this compound could lead to new tools for bioconjugation or peptide synthesis.
Furthermore, the hydroxylamine (B1172632) moiety can participate in various cycloaddition reactions, serving as a building block for complex nitrogen-containing heterocycles. The N-O bond is also susceptible to rearrangement reactions, which could be exploited to develop novel synthetic routes to substituted anilines or phenols. The reversible hydrogen abstraction from the hydroxylamine to form a nitroxide radical opens possibilities in controlled radical polymerization or as an antioxidant. whiterose.ac.uk
Integration of this compound Chemistry with Automation and High-Throughput Techniques
The discovery and optimization of new reactions involving this compound can be dramatically accelerated by integrating automated synthesis and high-throughput screening (HTS) platforms. nih.gov These technologies allow for the rapid exploration of vast parameter spaces, including catalysts, solvents, bases, and reaction partners, in a systematic and resource-efficient manner. unchainedlabs.com
For example, a HTS campaign could be designed to discover new catalysts for C-N bond-forming reactions using this compound as a substrate. morressier.com A 96-well plate format could be used to screen a library of palladium or copper catalysts with various phosphine (B1218219) ligands to identify optimal conditions for coupling with aryl halides. unchainedlabs.com Such an approach not only speeds up the discovery process but also generates large, high-quality datasets that can be used to train machine learning algorithms for predicting reaction outcomes. rsc.org
Hypothetical HTS Workflow for Catalyst Discovery:
Plate Design: A 96-well plate is mapped with an array of variables: 8 different phosphine ligands, 4 palladium precursors, and 3 different bases.
Automated Dispensing: Liquid handling robots dispense stock solutions of this compound, an aryl halide coupling partner, catalysts, ligands, and bases into the wells.
Reaction and Analysis: The plate is heated and stirred, and the reaction progress is monitored using high-throughput analytical techniques like LC-MS or fluorescence spectroscopy.
Data Analysis: Software automatically processes the analytical data to identify "hits"—conditions that yield the desired product with high conversion and selectivity.
Advanced Materials Science Applications Based on this compound Frameworks
The distinct functional groups of this compound make it an attractive building block for advanced functional materials. Its incorporation into polymer backbones has been noted to enhance thermal stability and control molecular weight in polyamides, where it can act as a chain-terminating agent. vulcanchem.com
Future research could expand on this by designing polymers where the this compound unit is a core component of the repeating monomer. The hydroxylamine and nitro functionalities offer sites for post-polymerization modification. For instance, the nitro group could be reduced to an amine to enable cross-linking or grafting, while the hydroxylamine N-O bond could be cleaved to generate reactive radicals for surface functionalization. The potential for these frameworks to engage in hydrogen bonding and exhibit specific electronic properties makes them candidates for creating:
Redox-Active Polymers: The hydroxylamine/nitroxide couple can be used to create materials for organic batteries or sensors.
High-Performance Thermosets: The functional groups can serve as reactive sites for creating densely cross-linked networks with high thermal and chemical resistance.
Metal-Organic Frameworks (MOFs): The molecule could serve as a functional linker, with the nitro and hydroxylamine groups coordinating to metal centers or acting as recognition sites within the pores of the framework.
| Potential Material Class | Role of this compound | Potential Application |
| Functional Polyamides | Chain terminator or monomer unit | Enhanced thermal stability plastics |
| Redox-Active Polymers | Monomer with reversible hydroxylamine/nitroxide couple | Organic electronics, rechargeable batteries |
| Smart Gels | Cross-linker with pH- or redox-sensitive groups | Drug delivery, chemical sensors |
| Coordination Polymers/MOFs | Functional organic linker | Gas storage, catalysis, separation |
Predictive Design in this compound Research through Advanced Computational Methodologies
Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental research, saving significant time and resources. mdpi.com For this compound, methods like Density Functional Theory (DFT) can be employed to explore future research directions proactively.
DFT calculations can be used to:
Predict Reactivity: By mapping electron density and calculating molecular orbital energies (HOMO/LUMO), researchers can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. researchgate.netchemrxiv.org
Elucidate Reaction Mechanisms: Computational modeling can determine the energy barriers of potential reaction pathways, allowing scientists to identify the most favorable conditions and intermediates for a desired transformation. mdpi.com
Design Novel Materials: The electronic and structural properties of hypothetical polymers or MOFs incorporating the this compound framework can be simulated before any synthesis is attempted. This allows for the in silico screening of materials for desired properties like band gap, porosity, or mechanical strength.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features of this compound derivatives with their performance as catalysts, material precursors, or in biological applications. This predictive capability is essential for rationally designing next-generation molecules with tailored functions.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing o-(3-Nitrophenyl)hydroxylamine with high purity?
- Methodology :
- Step 1 : Optimize nucleophilic substitution reactions using hydroxylamine derivatives and nitro-substituted aryl halides. For example, coupling hydroxylamine with 3-nitrobenzyl halides under inert conditions (e.g., N₂ atmosphere) to minimize oxidation .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product. Confirm purity using HPLC or NMR (¹H/¹³C) .
- Key Data : Purity standards (>98%) are critical for reproducibility in downstream applications .
Q. How can researchers distinguish between O- and N-acylation pathways in reactions involving this compound?
- Methodology :
- Kinetic Analysis : Use computational methods (e.g., DFT at B3LYP/6-311+G(2df,2p) level) to calculate free energy barriers (ΔG‡) for competing pathways. For example, ΔG‡ values <20 kcal mol⁻¹ favor N-acylation, while higher barriers may indicate O-acylation dominance .
- Experimental Validation : Monitor reaction progress via FT-IR or LC-MS to detect intermediates like tetrahedral adducts. Compare results with theoretical predictions to resolve discrepancies .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodology :
- Derivatization : Use o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oxime derivatives, enhancing sensitivity in GC-MS analysis .
- Chromatographic Separation : Optimize reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for baseline resolution .
Advanced Research Questions
Q. How can contradictory data between theoretical and experimental reaction kinetics be resolved for this compound-mediated reactions?
- Methodology :
- Multi-Scale Modeling : Combine DFT calculations (e.g., PCM/HF solvation models) with microkinetic simulations to account for solvent effects and transition state stabilization. For example, solvation free energy corrections can reduce ΔG‡ discrepancies by 2–3 kcal mol⁻¹ .
- Isotopic Labeling : Use deuterated analogs (e.g., CD₃-substituted hydroxylamine) to track proton transfer steps and validate bifunctional catalytic mechanisms .
Q. What catalytic pathways enhance the regioselectivity of this compound in heterocyclic synthesis?
- Methodology :
- Dual Catalysis : Employ bifunctional catalysts (e.g., organocatalysts with H-bond donors) to stabilize tetrahedral intermediates. For instance, hydroxylamine’s oxygen and nitrogen atoms can simultaneously activate electrophiles and nucleophiles, reducing ΔG‡ barriers to ~17–19 kcal mol⁻¹ .
- Steric Control : Introduce bulky substituents (e.g., tert-butyl groups) on the catalyst to steer reaction pathways toward N-acylation, achieving >80% selectivity .
Q. How does the nitro group’s position (ortho vs. para) influence the stability and reactivity of nitrophenyl-hydroxylamine derivatives?
- Methodology :
- Thermodynamic Studies : Measure decomposition kinetics (TGA/DSC) under varying pH and temperature. The ortho-nitro group’s steric hindrance may reduce thermal stability (e.g., ΔH decomposition ~150 kJ/mol) compared to para isomers .
- Electrochemical Analysis : Use cyclic voltammetry to assess redox behavior. The ortho isomer’s electron-withdrawing effect lowers reduction potentials (E₁/2 ≈ −0.5 V vs. SCE), impacting its role in redox-active systems .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodology :
- Stabilization : Store under anhydrous conditions (desiccated, −20°C) with inert gas purging. Add radical scavengers (e.g., BHT at 0.1% w/w) to inhibit autoxidation .
- Quality Control : Implement periodic LC-MS checks to monitor degradation products (e.g., nitroso derivatives) and adjust storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
